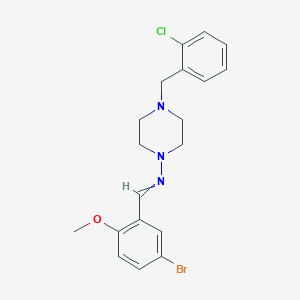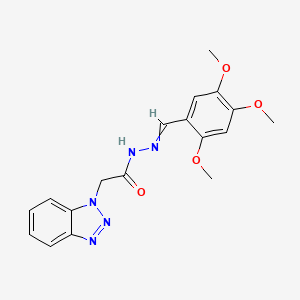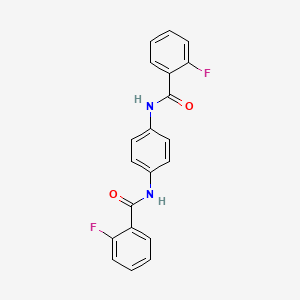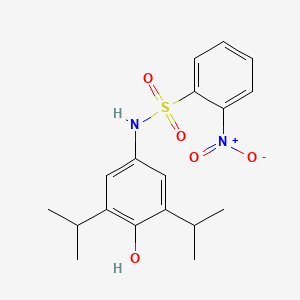![molecular formula C21H17BrN4O B3457579 2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol](/img/structure/B3457579.png)
2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol
Overview
Description
The compound “2-[6-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]phenol” is a derivative of pyrazole . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest for many researchers due to their diverse applications in different areas such as technology, medicine, and agriculture . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of an indolizine ring system, which is essentially planar . There are two independent molecules in the asymmetric unit of the title compound .Chemical Reactions Analysis
Pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity . Among all the tested compounds, some have shown optimal COX-2 inhibitory potency .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure. The indolizine ring system in the molecule is essentially planar .Mechanism of Action
The mechanism of action of pyrazole derivatives is diverse, given their wide range of pharmacological activities. They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, as well as antiviral agents .
Future Directions
Given the diverse pharmacological activities of pyrazole derivatives, future research could focus on exploring their potential in various therapeutic categories. Their role as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents presents numerous avenues for further investigation .
Properties
IUPAC Name |
2-[6-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O/c1-13-11-14(2)26(25-13)21-23-18(15-7-9-16(22)10-8-15)12-19(24-21)17-5-3-4-6-20(17)27/h3-12,27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDCWUPSYJHAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3457496.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B3457505.png)


![4-(2-chlorobenzyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B3457536.png)


![N-(4-hydroxyphenyl)-2-(3-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3457562.png)
![dimethyl 4-(3-bromo-4-methoxyphenyl)-1-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3457571.png)

![5-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457593.png)
![5-(4-fluorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3457598.png)
![2-(1-azepanylcarbonyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3457607.png)
![ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3457613.png)
